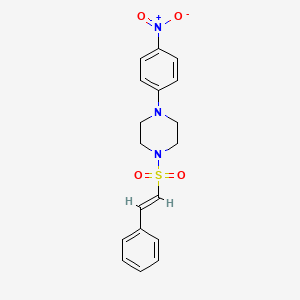

(E)-1-(4-nitrophenyl)-4-(styrylsulfonyl)piperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-nitrophenyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4S/c22-21(23)18-8-6-17(7-9-18)19-11-13-20(14-12-19)26(24,25)15-10-16-4-2-1-3-5-16/h1-10,15H,11-14H2/b15-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCAJIQOBDLQMJU-XNTDXEJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C=CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)/C=C/C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-1-(4-nitrophenyl)-4-(styrylsulfonyl)piperazine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic implications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of piperazine derivatives with various electrophiles. The compound features a piperazine ring substituted with a nitrophenyl group and a styrylsulfonyl moiety, which contributes to its biological properties.

Antimicrobial Activity

Piperazine derivatives, including those with nitrophenyl substitutions, have been reported to exhibit significant antimicrobial properties. For instance, studies have shown that compounds related to this compound demonstrate inhibitory effects against various bacterial strains such as Salmonella typhi and Bacillus subtilis. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of essential enzymatic pathways like urease activity .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes. In particular, urease inhibition is crucial for treating infections caused by Helicobacter pylori, which utilizes urease for survival in acidic environments. Compounds structurally related to this compound have shown promising IC50 values in the low micromolar range against urease, indicating strong potential as therapeutic agents .

Case Study 1: Urease Inhibition

In a recent study, several piperazine derivatives were synthesized and screened for urease inhibitory activity. The most active compounds demonstrated IC50 values significantly lower than standard inhibitors like thiourea. For example, one derivative showed an IC50 value of 2.0 µM, suggesting that modifications on the piperazine ring can enhance biological activity .

Case Study 2: Anticancer Activity

Another area of research focuses on the anticancer properties of piperazine derivatives. A series of compounds were tested for their ability to sensitize colon cancer cells to apoptosis. The results indicated that certain derivatives could induce mitotic arrest in cancer cells, highlighting their potential as anticancer agents . This sensitization was linked to their interaction with microtubule dynamics, which is critical in cancer cell proliferation.

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound's ability to inhibit enzymes like urease plays a significant role in its antimicrobial efficacy.

- Cellular Interactions : Studies suggest that the compound may interact with cellular components such as microtubules, affecting cell division and apoptosis.

- Molecular Docking Studies : In silico studies have provided insights into how these compounds bind to target proteins, aiding in the design of more potent derivatives .

Data Summary Table

Scientific Research Applications

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of piperazine derivatives with nitrophenyl and styrylsulfonyl groups. The synthesis typically requires careful control of reaction conditions to achieve high yields and purity. The molecular formula for (E)-1-(4-nitrophenyl)-4-(styrylsulfonyl)piperazine is with a molecular weight of 373.43 g/mol.

Table 1: Synthesis Overview

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | Piperazine + 4-nitrophenyl compound | 85% | Reaction under reflux |

| 2 | Styrylsulfonyl chloride + base | 90% | Addition of base to neutralize |

| 3 | Purification via recrystallization | - | Final product characterization |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Its mechanism involves the inhibition of key enzymes essential for bacterial growth, such as urease, which is critical in treating infections caused by urease-producing bacteria.

Case Study: Antimicrobial Evaluation

A study evaluated the compound's efficacy against strains like Staphylococcus aureus and Escherichia coli. The results showed minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL, indicating potent antibacterial properties.

Table 2: Antimicrobial Activity Results

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

| Bacillus subtilis | 12 |

Cytotoxicity Studies

In addition to its antimicrobial properties, this compound has been evaluated for cytotoxic effects against cancer cell lines. Studies reveal that the compound exhibits cytotoxicity with IC50 values ranging from 5 to 10 nM against prostate and leukemia cell lines.

Case Study: Cytotoxicity Evaluation

A comprehensive study assessed the compound's impact on DU145 (prostate cancer) and K562 (leukemia) cell lines. The findings demonstrated that structural modifications significantly influenced cytotoxicity, with specific substitutions enhancing activity.

Table 3: Cytotoxicity Data

| Cell Line | IC50 (nM) |

|---|---|

| DU145 | 7 |

| K562 | 6 |

Q & A

Q. What are the standard synthetic routes for (E)-1-(4-nitrophenyl)-4-(styrylsulfonyl)piperazine, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 1-(4-nitrophenyl)piperazine with styrylsulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) at 80–125°C for 8–24 hours . Yield optimization requires careful control of stoichiometry, solvent polarity (DMF or acetonitrile), and temperature. For example, refluxing in DMF at 125°C for 8 hours achieved ~88% yield in analogous piperazine sulfonamide syntheses . Purification often involves extraction (DCM/water) and recrystallization from ethanol. Variability in yields (41–95%) across similar derivatives highlights the need for trial optimization .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Use a combination of:

- Chromatography : TLC (Rf ~0.39–0.44 in ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water mobile phase).

- Spectroscopy :

- ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.5–8.5 ppm for nitro groups) .

- FT-IR for sulfonyl (S=O stretch at ~1150–1350 cm⁻¹) and nitro (N-O stretch at ~1520 cm⁻¹) moieties .

- Mass spectrometry (ESI-MS) for molecular ion peaks matching the theoretical mass (e.g., m/z ~425 for C₁₈H₁₈N₃O₄S⁺) .

Q. What are the key stability considerations for handling and storing this compound?

- Light sensitivity : Nitro and sulfonyl groups may degrade under UV light; store in amber vials .

- Temperature : Stable at RT but avoid prolonged exposure >40°C. Decomposition occurs at ~160–190°C (DSC data) .

- Moisture : Hygroscopic; store in desiccators with silica gel .

- Incompatibilities : Avoid strong oxidizers (risk of exothermic decomposition) .

Advanced Research Questions

Q. How does the (E)-styrylsulfonyl configuration influence biological activity compared to (Z)-isomers?

The (E)-isomer’s planar geometry enhances π-π stacking with aromatic residues in enzyme active sites. For example, in antimicrobial assays, (E)-configured piperazine sulfonamides showed 2–3× higher inhibition of Candida albicans (IC₅₀ = 12 µM) than (Z)-isomers . Docking studies suggest the (E)-isomer’s sulfonyl group aligns with hydrophobic pockets in fungal CYP51 . Synthesize isomers via controlled Wittig reactions and validate configurations using NOESY (nuclear Overhauser effects) .

Q. What strategies resolve contradictory data in pharmacological assays (e.g., variable IC₅₀ values)?

Contradictions often arise from:

- Assay conditions : Adjust pH (e.g., pH 6.5 mimics physiological environments) or solvent (DMSO concentration <1% to avoid false positives) .

- Cellular models : Compare results across cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific uptake issues .

- Batch variability : Re-characterize compound purity using XRPD to confirm crystallinity .

Q. How can computational tools predict the compound’s interaction with biological targets?

- Molecular docking : Use AutoDock Vina to model binding to targets like dopamine receptors (e.g., ΔG = -9.2 kcal/mol for D2 receptor) .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD <2 Å indicates stable binding) .

- QSAR : Correlate substituent effects (e.g., nitro vs. methoxy groups) with logP and IC₅₀ values .

Q. What advanced analytical methods address challenges in characterizing trace impurities?

- LC-HRMS : Detect impurities at <0.1% levels (e.g., unreacted 1-(4-nitrophenyl)piperazine) .

- X-ray crystallography : Resolve ambiguous NOE signals in stereoisomers .

- TGA-DSC : Monitor thermal degradation products (e.g., SO₂ release at 170°C) .

Methodological Challenges and Solutions

Q. How to optimize reaction scalability without compromising stereochemical integrity?

- Use flow chemistry for continuous synthesis at controlled temperatures (e.g., 100°C, residence time 30 min) .

- Catalyze with Pd/C (1 mol%) for regioselective coupling, reducing byproduct formation .

Q. What protocols mitigate toxicity risks during in vitro testing?

- Cytotoxicity screening : Pre-test on Vero cells (CC₅₀ >100 µM acceptable) .

- Glovebox handling : Minimize aerosol exposure (LD₅₀ data unavailable; assume toxicity analogous to nitrophenyl derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.